(2-Bromo-4-fluoro-6-iodophenyl)methanol
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Overview
Description
(2-Bromo-4-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5BrFIO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluoro-6-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the halogenated benzene ring to form less substituted derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of (2-Bromo-4-fluoro-6-iodophenyl)aldehyde or (2-Bromo-4-fluoro-6-iodobenzoic acid).
Reduction: Formation of less halogenated phenylmethanol derivatives.
Substitution: Formation of azido or cyano derivatives of this compound.
Scientific Research Applications
(2-Bromo-4-fluoro-6-iodophenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-6-iodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methanol
- (2-Bromo-6-iodophenyl)methanol
- (4-Fluoro-6-iodophenyl)methanol
Uniqueness
(2-Bromo-4-fluoro-6-iodophenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these atoms can influence the compound’s physicochemical properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(2-bromo-4-fluoro-6-iodophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIWLIKZOGQUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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